[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate
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Overview
Description
The compound is also known as [5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate . It has a molecular formula of C20H15Cl2F3N2O2S and a molecular weight of 475.3115096 .
Molecular Structure Analysis
The 3D structure of the compound has been confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations indicated that the DFT optimized geometry of the compound produced a conformer that is significantly different from the crystal structure .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties are largely determined by its molecular structure. For example, its hydrogen bond interactions contribute to the intermolecular stabilization in the crystal .Scientific Research Applications
Synthesis and Structural Confirmation
The compound was synthesized and structurally confirmed using various techniques, including 1H NMR , 13C NMR , HRMS , and single-crystal X-ray diffraction . Its chemical formula is C10H12ClN5O2 , with a molecular weight of 269.70. The crystal structure reveals that it consists of a benzene ring and a 1,3,5-triazine ring. Notably, the compound exhibits strong intramolecular hydrogen bonding interactions and three intermolecular hydrogen bonding interactions .
Bioactivities
The preliminary bioassay results indicate several noteworthy activities:
- Aphicidal Activity : The compound demonstrated aphicidal activity against Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). This suggests its potential as an aphid control agent .
- Antifungal Activity : It also exhibited antifungal activity against Pythium aphanidermatum (62.0%). This finding highlights its potential as a fungicide .
Qin, Y.-G., Yang, Z.-K., Fan, J., Jiang, X., Yang, X.-L., & Chen, J.-L. (2020). Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide. Crystals, 10(4), 245. DOI: 10.3390/cryst10040245
Mechanism of Action
Target of Action
The primary target of this compound is the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .
Mode of Action
The compound interacts with the 11β-HSD1 enzyme, potentially inhibiting its activity .
Biochemical Pathways
The inhibition of 11β-HSD1 by this compound could lead to a decrease in the symptoms associated with excessive body cortisol, such as non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, and hypertension
Pharmacokinetics
The insertion of an adamantyl moiety into various bioactive molecules leads to compounds with relatively higher lipophilicity, which in turn results in modification of their bioavailability and modulates their therapeutic indices .
Result of Action
Its potential inhibition of11β-HSD1 could lead to a decrease in the symptoms associated with excessive body cortisol .
Future Directions
properties
IUPAC Name |
[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2F3N2O2S/c1-27-18(30-11-12-2-6-14(21)7-3-12)16(17(26-27)20(23,24)25)10-29-19(28)13-4-8-15(22)9-5-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHGPIRXJHUPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate |
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